molecular formula C12H20N2O3S B11511577 5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate

5-(Dimethylsulfonio)-3-(4-methylpentyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate

Cat. No.: B11511577
M. Wt: 272.37 g/mol
InChI Key: RZCPGEXKALQMDX-UHFFFAOYSA-N
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Description

DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxido group, and a sulfide linkage

Properties

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

5-(dimethyl-λ4-sulfanylidene)-1-(4-methylpentyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3S/c1-8(2)6-5-7-14-11(16)9(18(3)4)10(15)13-12(14)17/h8H,5-7H2,1-4H3,(H,13,15,17)

InChI Key

RZCPGEXKALQMDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN1C(=O)C(=S(C)C)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines to form the pyrimidine ring, followed by oxidation and sulfidation reactions to introduce the oxido and sulfide groups, respectively. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM can undergo various chemical reactions, including:

    Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the oxido group or to modify the sulfide linkage.

    Substitution: The methyl and pentyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides with different substituents.

Scientific Research Applications

DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxido and sulfide groups play crucial roles in these interactions, potentially altering the activity of the target molecules and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 6,7-dimethyl-1-(4-methylpentyl): This compound shares a similar alkyl chain but differs in its aromatic structure.

    5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Similar in having multiple functional groups but differs in its core structure.

Uniqueness

DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM is unique due to its combination of a pyrimidine ring, oxido group, and sulfide linkage, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of DIMETHYL[1-(4-METHYLPENTYL)-6-OXIDO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]SULFANIUM, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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